molecular formula C11H14ClN3 B1521523 methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride CAS No. 1193389-88-6

methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride

Cat. No.: B1521523
CAS No.: 1193389-88-6
M. Wt: 223.7 g/mol
InChI Key: ABYUFZUHYBKRKJ-UHFFFAOYSA-N
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Description

Methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride is a synthetic organic compound featuring a pyrazole core substituted with a phenyl group at the 1-position and a methylamine moiety at the 3-position, forming a hydrochloride salt. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is central to its chemical reactivity and biological interactions.

Properties

IUPAC Name

N-methyl-1-(1-phenylpyrazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-12-9-10-7-8-14(13-10)11-5-3-2-4-6-11;/h2-8,12H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYUFZUHYBKRKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(C=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-88-6
Record name 1H-Pyrazole-3-methanamine, N-methyl-1-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193389-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride typically involves the reaction of 1-phenyl-1H-pyrazole-3-carbaldehyde with methylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride. For instance:

  • Inhibition of Cancer Cell Lines : Various derivatives have demonstrated significant cytotoxic effects against cancer cell lines such as MCF7 and NCI-H460, with IC50 values indicating potent activity (e.g., IC50 values as low as 0.39 μM) .
CompoundCell LineIC50 (μM)Reference
Compound 20MCF71.88 ± 0.11
Compound 21HCT1160.39 ± 0.06

Anti-inflammatory Properties

Pyrazole derivatives have also been explored for their anti-inflammatory effects. Research indicates that certain compounds exhibit comparable efficacy to established anti-inflammatory drugs like diclofenac sodium and celecoxib .

Enzyme Inhibition

The compound has been identified as a reversible and non-competitive inhibitor of various amine oxidases, which are crucial in metabolic pathways . This property opens avenues for developing treatments for conditions involving oxidative stress.

Neuroprotective Effects

Studies suggest potential neuroprotective roles for pyrazole derivatives by modulating neurotransmitter levels and inhibiting neuroinflammatory pathways . This application is particularly relevant in neurodegenerative diseases.

Case Study 1: Anticancer Screening

A series of pyrazole derivatives were synthesized and screened against multiple cancer cell lines. One notable compound exhibited an IC50 of 0.01 μM against the MCF7 cell line, indicating exceptional potency and highlighting the therapeutic promise of this class of compounds .

Case Study 2: Enzyme Inhibition Profile

Research conducted on various pyrazole derivatives revealed their capacity to inhibit monoamine oxidases (MAOs), with selectivity factors significantly favoring MAO-A over MAO-B, suggesting potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Variations

The table below highlights key structural differences and their implications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties References
Target: Methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride C₁₁H₁₄ClN₃ 223.71 (calc.) Phenyl (1-position), methylamine (3-position) Potential intermediate in drug synthesis
Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride C₆H₁₂Cl₂N₃ 205.09 (calc.) Methyl (3-position), dihydrochloride salt Pharmaceuticals, material science
1-[(3-Methoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride C₁₁H₁₄ClN₃O 239.7 Methoxyphenyl (1-position) Enhanced electronic effects for binding
Pexidartinib hydrochloride C₂₀H₁₈ClF₃N₆O 474.84 Chloro, trifluoromethylpyridyl groups FDA-approved for TGCT treatment
2-(1H-imidazol-1-yl)ethylamine hydrochloride C₁₀H₁₃ClN₄S 243.76 Imidazole, thiophene Unspecified biological activity

Key Observations

Substituent Effects: Phenyl vs. Complex Substituents: Pexidartinib’s trifluoromethyl and pyridyl groups contribute to its high molecular weight (474.84) and specificity for kinase inhibition, a feature absent in simpler analogs .

Salt Forms: The dihydrochloride salt in Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride likely offers higher solubility than the monohydrochloride form, critical for intravenous formulations .

Biological Relevance :

  • Pyrazole derivatives with aromatic substituents (e.g., phenyl, methoxyphenyl) are common in drug discovery due to their balance of lipophilicity and hydrogen-bonding capacity .
  • The imidazole-thiophene hybrid in exemplifies how heterocycle diversity expands bioactivity profiles, though the target compound’s phenyl-pyrazole system may prioritize stability .

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns, analyzed via tools like SHELX and ORTEP (Evidences 1-3), influence crystallization and stability. The target compound’s amine and chloride ions likely form strong hydrogen bonds, affecting its solid-state packing and solubility .

Biological Activity

Methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound has the molecular formula C11H14ClN3C_{11}H_{14}ClN_3. The compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Target Interactions

The compound is believed to interact with several cellular targets, affecting various biochemical pathways. Similar pyrazole derivatives have shown potential in inhibiting key enzymes and receptors involved in cancer progression and microbial resistance.

Biochemical Pathways

Research indicates that this compound may influence pathways related to:

  • Cell proliferation : Inhibition of cancer cell growth.
  • Apoptosis : Induction of programmed cell death in malignant cells.
  • Inflammation : Modulation of inflammatory responses.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. This compound has been evaluated for its efficacy against various cancer cell lines, including:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)0.46 ± 0.04Significant inhibition
HepG2 (Liver)49.85Moderate inhibition
A549 (Lung)26Moderate inhibition

Research indicates that compounds similar to this compound can inhibit key targets involved in cancer cell survival, such as topoisomerase II and EGFR .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that pyrazole derivatives can act against various bacterial strains, with some demonstrating significant antibacterial activity through mechanisms such as disruption of bacterial cell wall synthesis.

Case Studies

  • In Vitro Anticancer Study : A study conducted by Wei et al. evaluated several pyrazole derivatives, including this compound, against the A549 lung cancer cell line. The compound displayed an IC50 value of 26 µM, indicating moderate cytotoxicity .
  • Antimicrobial Evaluation : Research published in the International Journal of Pharmaceutical Sciences demonstrated that several synthesized pyrazole derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.